N-Hydroxyguanidine

Übersicht

Beschreibung

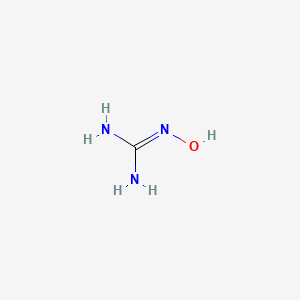

N-Hydroxyguanidine is an organic compound belonging to the class of guanidines. It is characterized by the presence of a guanidine group in which one of the hydrogens attached to the nitrogen at position 1 is substituted by a hydroxyl group . This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: N-Hydroxyguanidin kann durch verschiedene Verfahren synthetisiert werden. Ein üblicher Ansatz beinhaltet die Reaktion von primären Aminen mit Cyanamiden, gefolgt von Hydrolyse, um N-Hydroxyguanidin zu erhalten . Ein weiteres Verfahren umfasst die katalytische Guanylierung von Aminen mit Carbodiimiden . Es wird auch die Übergangsmetall-katalysierte Synthese eingesetzt, bei der Guanidine über C-N-Bindungsbildung synthetisiert werden .

Industrielle Produktionsmethoden: Die industrielle Produktion von N-Hydroxyguanidin beinhaltet häufig die Verwendung von festphasengebundenen Reagenzien für die Synthese von N,N',N''-trisubstituierten Guanidinen . Dieses Verfahren ist aufgrund seiner Effizienz und Skalierbarkeit von Vorteil.

Analyse Chemischer Reaktionen

Reaktionstypen: N-Hydroxyguanidin unterliegt verschiedenen chemischen Reaktionen, darunter Oxidation, Reduktion und Substitution.

Häufige Reagenzien und Bedingungen:

Oxidation: N-Hydroxyguanidin kann durch Cytochrome P450 und Stickstoffmonoxid-Synthase zu Stickstoffmonoxid oxidiert werden.

Reduktion: Die Reduktion von N-Hydroxyguanidin beinhaltet typischerweise die Verwendung von Reduktionsmitteln wie Natriumborhydrid.

Substitution: Substitutionsreaktionen beinhalten oft die Verwendung von Alkylierungsmitteln, um verschiedene Substituenten an der Guanidingruppe einzuführen.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Stickstoffmonoxid, Cyanamide und verschiedene substituierte Guanidine .

Wissenschaftliche Forschungsanwendungen

Biochemical Properties and Mechanisms of Action

N-Hydroxyguanidine acts primarily as a substrate and inhibitor for nitric oxide synthase (NOS), an enzyme critical for the production of nitric oxide (NO) from L-arginine. The compound's structure allows it to interact with the active site of NOS, influencing the enzyme's activity and the subsequent generation of NO. This interaction is crucial for various physiological processes, including vasodilation and neurotransmission.

Cardiovascular Health

This compound derivatives have been studied for their cardioprotective properties. For instance, the compound PR5 has demonstrated significant protection against ischemia-reperfusion injury in myocardial tissues, suggesting potential therapeutic benefits for heart diseases .

| Study | Findings |

|---|---|

| Dambrova et al. (1999) | PR5 reduced myocardial necrosis and arrhythmias during ischemia and reperfusion in rat models. |

Antimicrobial Activity

Research indicates that this compound derivatives exhibit antimicrobial properties against various bacterial strains, including resistant ones such as Staphylococcus aureus and Escherichia coli .

Antitumor Activity

Studies have shown that N-hydroxyguanidines can inhibit tumor growth by inducing apoptosis in cancer cells through caspase pathway activation. This dual role as both an enzyme inhibitor and apoptosis inducer positions these compounds as candidates for cancer therapy.

| Study | Findings |

|---|---|

| Significant cytotoxicity against various cancer cell lines with IC50 values ranging from 20 to 100 μM. |

Mechanistic Insights

The interaction of N-hydroxyguanidines with NOS has been characterized using various spectroscopy techniques, revealing two binding modes that influence their efficacy as NO donors . These insights are crucial for designing more effective guanidine-based therapeutics.

Summary of Findings

This compound demonstrates a broad range of applications across multiple scientific domains:

- Biochemical Role : Acts as a substrate for nitric oxide synthesis.

- Cardiovascular Applications : Provides protective effects against ischemic injuries.

- Antimicrobial Properties : Effective against resistant bacterial strains.

- Antitumor Potential : Induces apoptosis in cancer cells.

Wirkmechanismus

N-Hydroxyguanidine exerts its effects primarily through the release of nitric oxide. The compound is oxidized by nitric oxide synthase, leading to the formation of nitric oxide and corresponding ureas . This process involves the interaction with molecular targets such as cytochromes P450 and nitric oxide synthase, which catalyze the oxidation reactions .

Vergleich Mit ähnlichen Verbindungen

N-Hydroxyguanidin ist im Vergleich zu anderen Guanidinen aufgrund seiner Hydroxylsubstitution einzigartig, was seine chemische Reaktivität und biologische Aktivität signifikant beeinflusst. Ähnliche Verbindungen umfassen:

Biologische Aktivität

N-Hydroxyguanidine (NHG) is a compound that has garnered significant attention in pharmacological research due to its diverse biological activities, particularly in relation to nitric oxide (NO) synthesis and potential therapeutic applications. This article explores the biological activity of NHG, supported by case studies, research findings, and data tables.

This compound is characterized by its ability to act as a nitric oxide donor. It can participate in redox reactions, leading to the formation of various reactive nitrogen species. The primary mechanisms of action include:

- Reduction of Nitric Oxide : NHG can reduce NO to yield nitrous oxide (N2O) and potentially other nitroso species. This reaction may involve the generation of nitroxyl (HNO), which is known for its vasorelaxant properties .

- Interaction with Enzymes : NHG has been shown to interact with heme-containing enzymes, such as nitric oxide synthase (NOS). Studies indicate that NHG can bind to NOS, forming iron-N-hydroxyguanidine complexes, which may influence the enzyme's activity and the production of NO .

Anticancer and Antiviral Effects

Recent studies have highlighted the potential of NHG derivatives as anticancer and antiviral agents. For instance:

- Anticancer Activity : A series of N-hydroxy-N'-aminoguanidine derivatives were synthesized and tested against various cancer cell lines. Some derivatives exhibited up to seven times higher activity than hydroxyguanidine against L1210 leukemia cells in vitro .

- Antiviral Activity : Compounds derived from NHG showed significant inhibition of viral replication, particularly against Rous sarcoma virus, indicating potential for therapeutic use in viral infections .

Vasodilatory Effects

Research has demonstrated that certain NHG derivatives function as vasodilators. For example, 1-benzyl-1-methyl-2-hydroxyguanidine was identified as a potent vasodilator, suggesting that NHG could be utilized in treating cardiovascular conditions .

Case Study 1: Interaction with NOS

A study involving the R48A/W191F mutant of cytochrome P450 demonstrated that NHG could facilitate the formation of N-nitrosoguanidine through its interaction with hydrogen peroxide (H2O2). This reaction was specific to NHG and did not occur with guanidine, highlighting the unique reactivity of NHG derivatives .

Case Study 2: Xanthine Oxidase Activity

Research identified xanthine oxidase as a key enzyme responsible for the reducing activity of guanoxabenz (an this compound derivative). The study revealed that under anaerobic conditions, guanoxabenz was effectively converted to guanabenz, showcasing the enzymatic potential of NHG derivatives in biochemical pathways .

Data Tables

| Property | This compound | 1-benzyl-1-methyl-2-hydroxyguanidine | N-nitrosoguanidine |

|---|---|---|---|

| Molecular Weight (g/mol) | 116.12 | 179.23 | 132.12 |

| Vasodilatory Activity | Moderate | High | Low |

| Anticancer Activity (IC50) | - | 0.5 µM (L1210 cells) | - |

| Antiviral Activity | - | Yes | Yes |

Eigenschaften

IUPAC Name |

2-hydroxyguanidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5N3O/c2-1(3)4-5/h5H,(H4,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFBHRSAKANVBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=NO)(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6345-29-5 (sulfate[2:1]) | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID00156915 | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

75.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13115-21-4 | |

| Record name | Hydroxyguanidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13115-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydroxyguanidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013115214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-hydroxyguanidine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03770 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Guanidine, hydroxy- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529357 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Hydroxyguanidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00156915 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | HYDROXYGUANIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8767F421T7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.